4-Chloro-N-(hydroxymethyl)benzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound serves as a model for carbinolamides, which are formed during the metabolic oxidation of N-methylamides. The research on this compound spans across different fields, including its synthesis, pharmacological activity, and characterization of its crystalline forms. Understanding the behavior of this compound, especially its electrophilic properties and reactivity with nucleophiles, is crucial for its application in pharmacology and other areas.
While the provided literature doesn't explicitly detail the synthesis of 4-Chloro-N-(hydroxymethyl)benzamide, it does mention its use as a product of oxidative metabolism for other compounds. [] For example, it is suggested that this compound could be produced through the oxidative metabolism of 4-chloro-N-methylbenzamide. []
The synthesis of similar compounds like N-(acetoxymethyl)-4-chlorobenzamide is described, which involves reacting the corresponding N-hydroxymethyl compound with acetic anhydride. [] Therefore, it is plausible that 4-Chloro-N-(hydroxymethyl)benzamide could be synthesized through a similar route, reacting 4-chloro-N-methylbenzamide with an appropriate oxidizing agent.
The electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide have been investigated, revealing that it does not react with nucleophiles such as cyanide or glutathione under physiological conditions. This is in contrast to its acetate ester, N-(acetoxymethyl)-4-chlorobenzamide, which does react with these nucleophiles to yield products like cyanomethylamide and S-(4-chlorobenzamidomethyl)glutathione. The acetate ester is identified as the precursor of reactive electrophilic methyleneimines. However, 4-chloro-N-(hydroxymethyl)benzamide itself does not undergo biotransformation to electrophilic species when incubated with mouse hepatic microsomes, nor is it mutagenic in bacterial assays using Salmonella typhimurium1.
In pharmacology, derivatives of 4-chloro-N-(hydroxymethyl)benzamide have been synthesized and evaluated for their pharmacological activity. For instance, the compound 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers have been prepared and shown to have a potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The most potent isomer was found to enhance gastric emptying in rats, suggesting potential applications in gastrointestinal motility disorders2.
In material science, the characterization of crystalline forms of related compounds, such as TKS159, has been conducted. Two polymorphs, forms alpha and beta, were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. The thermodynamic stability of these forms was assessed, which is important for the development of pharmaceutical formulations3.
In chemistry, the study of related compounds like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide has provided insights into the stabilization of molecular structures through intramolecular hydrogen bonds. The understanding of such interactions is crucial for the design of new compounds with desired properties4.
The pharmacokinetics of related compounds, such as 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, have been studied in rats. This research provides valuable information on the metabolic interconversion of such compounds and their metabolites, which is essential for the development of drugs with optimal efficacy and safety profiles5.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9